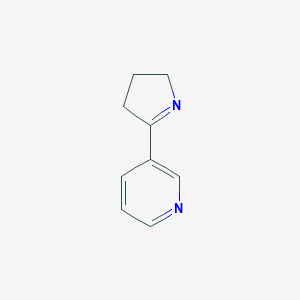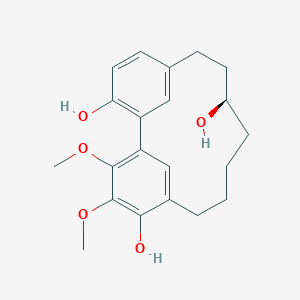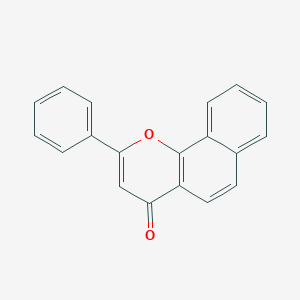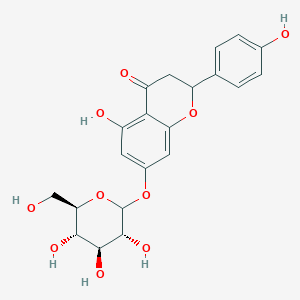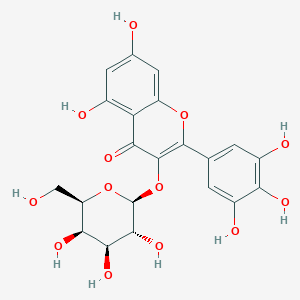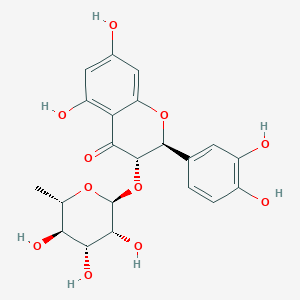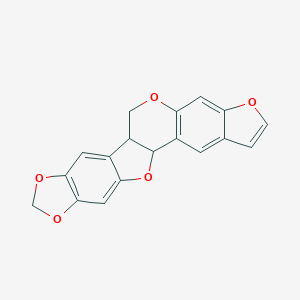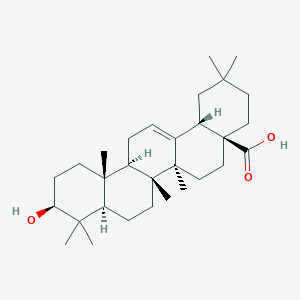
Oleanolsäure
Übersicht
Beschreibung
Oleanolic acid is a naturally occurring pentacyclic triterpenoid, widely distributed in the plant kingdom. It is found in various plants, including olives (Olea europaea), garlic, and certain species of Syzygium. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties .
Wissenschaftliche Forschungsanwendungen
Oleanolsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer Triterpenoide und Derivate verwendet.
Biologie: Wird auf ihre Rolle bei Pflanzenabwehrmechanismen und ihre Auswirkungen auf verschiedene biologische Pfade untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter Antikrebs-, Antidiabetika- und leberschützende Eigenschaften
5. Wirkmechanismus
This compound entfaltet ihre Wirkung über verschiedene molekulare Zielstrukturen und Pfade:
Antioxidative Aktivität: Fängt freie Radikale ab und reduziert oxidativen Stress.
Entzündungshemmende Aktivität: Hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren.
Leberschützende Aktivität: Schützt Leberzellen vor Schäden, indem verschiedene Signalwege moduliert werden
Wirkmechanismus
Target of Action
It has been shown to have protective effects in various diseases, including kidney disease and obesity .
Mode of Action
OA exhibits a broad spectrum of biological activities, including anti-inflammatory, immunomodulatory, anti-oxidative stress, autophagy-enhancing, and antifibrotic effects . It has been suggested that OA might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications . Furthermore, OA has been shown to suppress the transfer of glucose from the stomach to the small intestine and inhibit glucose transport at the brush border of the small intestine .
Biochemical Pathways
OA is known to alter multiple cell signaling pathways . It has been shown to interfere in several stages of the development of different types of cancer . In addition, OA has been found to induce production of glucagon-like peptide-1 by a TGR5-mediated mechanism that increases insulin secretion and β-cell regeneration .
Pharmacokinetics
Due to its hydrophobic nature, OA is almost insoluble in water, which has led to a number of approaches to enhance its biopharmaceutical properties . It is nearly insoluble in water, sparingly soluble in ethanol and acetone, and soluble in 1-butanol, and its solubility increases with temperature .
Result of Action
The therapeutic effects of OA have been elucidated in various animal models for acute kidney injury (AKI) and chronic kidney disease (CKD), including renal ischemia–reperfusion injury, drug-induced renal injury, renal fibrosis, diabetic nephropathy, and lupus nephritis . Additionally, OA has been shown to reduce the risk of pathological liver damage, ultimately alleviating liver dysregulation and restoring overall liver function .
Action Environment
The action, efficacy, and stability of OA can be influenced by various environmental factors. For instance, the bioavailability of OA can be affected by the presence of other compounds, the pH of the environment, and the temperature
Biochemische Analyse
Biochemical Properties
Oleanolic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oleanolic acid has been shown to inhibit the activity of enzymes such as acetyl-CoA carboxylase and enhance the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor gamma (PPARγ) and adiponectin receptor 1 (AdipoR1) . These interactions contribute to its hypolipidemic and anti-obesity effects. Additionally, oleanolic acid interacts with nuclear factor-erythroid 2-related factor (NRF2), leading to the upregulation of antioxidant enzymes and protection against oxidative stress .
Cellular Effects
Oleanolic acid exerts various effects on different types of cells and cellular processes. It has been shown to enhance insulin response, preserve the functionality and survival of beta-cells, and protect against diabetes complications . In liver cells, oleanolic acid improves glucose and insulin tolerance, enhances insulin signaling, and inhibits gluconeogenesis . Furthermore, oleanolic acid influences cell signaling pathways, such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways, leading to increased cell migration and wound healing . It also affects gene expression by promoting the nuclear translocation of transcription factors like c-Jun .
Molecular Mechanism
The molecular mechanism of oleanolic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oleanolic acid binds to and activates PPARγ, which regulates genes involved in lipid metabolism and adipogenesis . It also inhibits the activity of acetyl-CoA carboxylase, reducing fat synthesis . Additionally, oleanolic acid upregulates the expression of antioxidant enzymes through the activation of NRF2 . These molecular interactions contribute to its therapeutic effects in metabolic disorders, cardiovascular diseases, and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleanolic acid have been observed to change over time. Studies have shown that oleanolic acid and its derivatives exhibit hepatoprotective effects against carbon tetrachloride-induced liver injury in mice . The stability and degradation of oleanolic acid in various formulations have been investigated to enhance its bioavailability and therapeutic efficacy . Long-term studies have demonstrated that oleanolic acid can reduce the risk of pathological liver damage and restore overall liver function .
Dosage Effects in Animal Models
The effects of oleanolic acid vary with different dosages in animal models. In studies involving atherosclerosis, oleanolic acid has been shown to lower serum total cholesterol, triglycerides, and low-density lipoprotein cholesterol levels in rabbits and mice . Higher doses of oleanolic acid have been associated with increased expression of lipid metabolism genes, such as PPARγ and AdipoR1 . Excessive doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Oleanolic acid is involved in several metabolic pathways, including lipid metabolism and glucose homeostasis. It interacts with enzymes such as acetyl-CoA carboxylase and enhances the expression of genes involved in lipid metabolism, such as PPARγ and AdipoR1 . Oleanolic acid also influences the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which plays a crucial role in regulating growth and metabolism . These interactions contribute to its therapeutic effects in metabolic disorders and cardiovascular diseases.
Transport and Distribution
The transport and distribution of oleanolic acid within cells and tissues involve various transporters and binding proteins. Studies have shown that oleanolic acid associates with serum albumin and triglyceride-rich lipoproteins, facilitating its transport to target tissues . Additionally, oleanolic acid is incorporated into triglyceride-rich lipoproteins, reaching maximum concentrations in the serum a few hours after administration . These transport mechanisms enhance the bioavailability and therapeutic efficacy of oleanolic acid.
Subcellular Localization
Oleanolic acid exhibits specific subcellular localization, which influences its activity and function. Studies have shown that oleanolic acid activates the epidermal growth factor receptor (EGFR) and promotes the nuclear translocation of transcription factors like c-Jun . Additionally, oleanolic acid has been found to localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . These subcellular interactions contribute to the diverse biological activities of oleanolic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oleanolic acid can be synthesized through various methods. One common approach involves the extraction from plant sources using organic solvents such as ethanol or methanol. The extracted compound is then purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of oleanolic acid often involves the extraction from olive leaves or other plant materials. The process includes solvent extraction, concentration, and purification steps to obtain high-purity oleanolic acid .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oleanolsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Oleanolsäuremolekül modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und so ihre biologische Aktivität verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Bismut(III)-Triflat und andere starke Oxidationsmittel.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Reagenzien können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Oleanolsäurederivate mit verbesserten biologischen Aktivitäten .
Vergleich Mit ähnlichen Verbindungen
Oleanolsäure wird oft mit anderen pentazyklischen Triterpenoiden wie Ursolsäure und Betulinsäure verglichen. Während diese Verbindungen ähnliche Strukturen und biologische Aktivitäten aufweisen, ist this compound einzigartig in ihrem weitverbreiteten Vorkommen und ihrer vielfältigen Anwendungsmöglichkeiten .
Ähnliche Verbindungen:
Ursolsäure: Ein Isomer der this compound mit ähnlichen Eigenschaften.
Betulinsäure: Ein weiteres Triterpenoid mit bemerkenswerten Antikrebs-Eigenschaften.
Maslinsäure: Eine verwandte Verbindung mit entzündungshemmenden und antidiabetischen Wirkungen
Die einzigartige Kombination aus biologischen Aktivitäten und weitverbreiteter Verfügbarkeit von this compound macht sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYXULNPSFWEK-GTOFXWBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858790 | |
| Record name | Oleanolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
508-02-1 | |
| Record name | Oleanolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleanolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLEANOLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleanolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3β-hydroxyolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEANOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMK8R7TGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
310 °C | |
| Record name | Oleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


